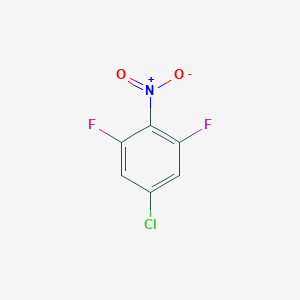

5-chloro-1,3-difluoro-2-nitroBenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSOTAABUJOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-1,3-difluoro-2-nitrobenzene CAS 136272-31-6 properties

An In-depth Technical Guide to 5-chloro-1,3-difluoro-2-nitrobenzene (CAS 136272-31-6)

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, reactivity, and strategic applications, grounding theoretical principles in practical, field-proven insights.

Core Compound Identity and Physicochemical Profile

This compound is a synthetically valuable building block, distinguished by a unique substitution pattern that dictates its reactivity. The benzene ring is activated by a strongly electron-withdrawing nitro group and substituted with three halogen atoms, making it a versatile precursor for complex molecule synthesis.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 136272-31-6 | |

| Chemical Name | This compound | |

| Synonym(s) | 4-Chloro-2,6-difluoronitrobenzene | N/A |

| Molecular Formula | C₆H₂ClF₂NO₂ | |

| Molecular Weight | 193.54 g/mol | |

| Appearance | Data not available in published literature | N/A |

| Melting Point | Data not available in published literature | N/A |

| Boiling Point | Data not available in published literature | N/A |

| Density | Data not available in published literature | N/A |

Predicted Spectroscopic Signature

-

¹H NMR: The spectrum is expected to show a single multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two coupled protons (H-4 and H-6). The signal would likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected, as the fluorine atoms at C-1 and C-3 are chemically non-equivalent. Each signal would appear as a multiplet due to fluorine-fluorine and fluorine-proton coupling.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbons bearing fluorine atoms will exhibit large C-F coupling constants.

-

Mass Spectrometry (EI): The molecular ion (M⁺) peak is predicted at m/z 193, with a characteristic M+2 peak at m/z 195 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would involve the loss of NO₂ (46 Da) and subsequent loss of CO or halogens.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:

-

N-O stretching (nitro group): Strong, asymmetric and symmetric bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-F stretching: Strong bands in the 1100-1300 cm⁻¹ region.

-

C-Cl stretching: A band in the 700-850 cm⁻¹ region.

-

Aromatic C=C stretching: Bands around 1450-1600 cm⁻¹.

-

Synthesis Pathway and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound involves the electrophilic nitration of a commercially available precursor, 1-chloro-3,5-difluorobenzene.

Protocol: Electrophilic Nitration

-

Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 eq.).

-

Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Causality: This exothermic reaction requires strict temperature control to prevent over-nitration and side-product formation.

-

Nitrating Mixture Formation: Add fuming nitric acid (HNO₃, >90%, 1.1 eq.) dropwise to the cold sulfuric acid while maintaining the internal temperature below 10 °C. The in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) is the critical step.

-

Substrate Addition: Once the nitrating mixture is prepared, add 1-chloro-3,5-difluorobenzene (1.0 eq.) dropwise, again ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Trustworthiness: This step safely quenches the reaction and precipitates the organic product, which is poorly soluble in water.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization to obtain this compound.

Reactivity and Synthetic Utility

The compound's utility stems from two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring highly electron-deficient. This makes it exceptionally susceptible to nucleophilic attack.

Mechanistic Insight: The nitro group is positioned ortho to both fluorine atoms (C-1 and C-3) but meta to the chlorine atom (C-5). In SNAr reactions, activation is most effective when the withdrawing group is ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex.[1] Therefore, the fluorine atoms are significantly more activated and will be preferentially displaced by nucleophiles over the chlorine atom.

Protocol: Representative SNAr with an Amine

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Reagents: Add a primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate or DIPEA (1.5 eq.).

-

Reaction: Heat the mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within a few hours.

-

Workup: Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the corresponding 5-chloro-3-fluoro-2-nitroaniline derivative.

Reduction of the Nitro Group

Conversion of the nitro group to an amine is a cornerstone transformation, unlocking access to a vast array of subsequent chemistries (e.g., amide bond formation, diazotization). Selective reduction without cleaving the C-Cl or C-F bonds is critical.

Methodology Choice: While various methods exist (e.g., Fe/HCl, SnCl₂), catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers a highly efficient and selective route for reducing halogenated nitroarenes.[2][3] The conditions can be tuned to minimize hydrodehalogenation, which is a common side reaction.[4]

Protocol: Selective Nitro Group Reduction

-

Setup: To a flask containing this compound (1.0 eq.) in ethanol or methanol, add 10% Pd/C catalyst (1-5 mol%).

-

Hydrogen Source: Warm the suspension to 40-50 °C. Add hydrazine monohydrate (3.0-5.0 eq.) dropwise via an addition funnel. An exotherm and gas evolution (N₂) will be observed. Self-Validation: The rate of gas evolution serves as an internal indicator of reaction progress.

-

Reaction: Stir at 50-60 °C until TLC analysis indicates complete consumption of the starting material.

-

Catalyst Removal: Cool the mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by extraction and subsequent crystallization or chromatography to yield 4-chloro-2,6-difluoroaniline.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a precursor to 4-chloro-2,6-difluoroaniline. This aniline is a key building block for numerous pharmacologically active scaffolds. The presence of the ortho-fluorine atoms can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability of the final drug candidate.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 136272-31-6. However, based on closely related halogenated nitroaromatic compounds, it should be handled as a hazardous substance.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Category | Precautionary Statement Codes |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | P301+P312, P330 |

| Acute Toxicity, Dermal | Category 4 | P302+P352, P312 |

| Acute Toxicity, Inhalation | Category 4 | P304+P340, P312 |

| Skin Irritation | Category 2 | P332+P313 |

| Eye Irritation | Category 2A | P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P271 |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a potent and versatile chemical intermediate. While detailed public data on its physical properties is scarce, its reactivity can be reliably predicted from fundamental chemical principles. Its true value is realized through the strategic application of nucleophilic aromatic substitution and nitro group reduction, which transforms it into highly sought-after aniline building blocks for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

-

ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Available from: [Link]

-

Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1881. Available from: [Link]

-

Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir Chemical Journal, 25(1), 49-61. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Bar-Ilan, A., & Pikl, J. (1964). Process for the reduction of halo nitro aromatic compounds. U.S. Patent 3,145,231.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Miller, J., & Williams, V. A. (1953). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society, 1475-1481. Available from: [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Technical Guide to 5-Chloro-1,3-difluoro-2-nitrobenzene and its Isomers: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of 5-chloro-1,3-difluoro-2-nitrobenzene, a halogenated nitroaromatic compound. Due to the specificity of this particular isomer (CAS No. 136272-31-6), this document expands its scope to include closely related and more extensively studied isomers, such as 2-chloro-1,3-difluoro-5-nitrobenzene (CAS No. 3828-41-9). The principles of synthesis, reactivity, and application are highly congruous across these structures. This guide will delve into the fundamental chemical properties, synthetic routes, and key chemical transformations, with a particular focus on nucleophilic aromatic substitution (SNAr) and nitro group reduction. The role of these compounds as versatile building blocks in medicinal chemistry and other industrial applications will be explored, supported by representative experimental protocols and critical safety information for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

Halogenated nitrobenzenes are foundational scaffolds in modern organic synthesis. The title compound, this compound, and its isomers are characterized by a benzene ring substituted with a powerful electron-withdrawing nitro group and multiple halogen atoms. This specific arrangement of substituents dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

The properties of these compounds are often similar, typically presenting as yellow solids or liquids with low solubility in water but good solubility in common organic solvents. A summary of key quantitative data for a representative isomer is presented below.

| Property | Value | CAS Number | Source(s) |

| Molecular Formula | C₆H₂ClF₂NO₂ | 3828-41-9 | [1] |

| Molecular Weight | 193.54 g/mol | 3828-41-9 | [1] |

| Appearance | White to light yellow powder/crystal | 350-30-1 | [2] |

| Melting Point | 41.0 to 45.0 °C | 350-30-1 | [2] |

| Purity | >95.0% (GC) | 350-30-1 | [2] |

| CAS Number | 136272-31-6 | 136272-31-6 | [3] |

Note: Data is often for closely related isomers due to limited public information on CAS 136272-31-6.

Synthesis and Manufacturing Pathways

The synthesis of polychlorofluoronitrobenzenes typically relies on two primary strategies: the nitration of a pre-halogenated benzene ring or the halogen exchange (HALEX) reaction on a polychloronitrobenzene precursor.

A. Direct Nitration: This approach involves the treatment of a corresponding 1-chloro-3,5-difluorobenzene with a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the halogen substituents guide the regioselectivity of the nitration.

B. Halogen Exchange (HALEX) Reaction: A more common industrial route involves the partial fluorination of a polychloronitrobenzene. For instance, reacting a trichloronitrobenzene with a fluoride source like potassium fluoride (KF) at elevated temperatures, often in the presence of a phase-transfer catalyst, can selectively replace chlorine atoms with fluorine.[4] This method allows for the production of various chlorofluoro-isomers by controlling the starting material and reaction conditions.[4]

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Agrochemicals

The true value of this class of compounds lies in their role as versatile intermediates. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [5]

-

Pharmaceutical Synthesis: These building blocks are used in the synthesis of a wide range of therapeutic agents. [6]The SNAr reaction allows for the straightforward introduction of various functional groups and side chains, while the aniline derived from nitro reduction is a key precursor for many heterocyclic scaffolds, such as quinolones and benzimidazoles. [7]* Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often employs fluorinated aromatic intermediates to create molecules with enhanced potency and favorable environmental profiles. [6][8]* Materials Science: These compounds can also serve as monomers or precursors for specialty polymers and resins, imparting properties like thermal stability and chemical resistance. [8]

Representative Experimental Protocol: SNAr Reaction

This protocol describes a general procedure for the reaction of a chlorodifluoronitrobenzene with an amine nucleophile. Causality: The choice of a polar aprotic solvent (like DMSO or DMF) is crucial as it effectively solvates the cation of the base but not the nucleophile, enhancing its reactivity. A base is required to deprotonate the amine nucleophile or to act as an acid scavenger.

Objective: To synthesize an N-substituted 4-chloro-2,6-difluoroaniline derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5-10 mL per mmol of substrate)

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent.

-

Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the amine nucleophile at room temperature.

-

Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Toxicology

Halogenated nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.

-

Hazards: These compounds are typically classified as harmful if swallowed, in contact with skin, or if inhaled. [9][10]They can cause serious skin and eye irritation and may lead to respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Always handle these chemicals inside a certified chemical fume hood. [13]Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat. [11][12]* Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases. [11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound and its isomers are highly valuable and versatile intermediates in modern organic synthesis. Their utility is primarily driven by the electron-deficient nature of the aromatic ring, which facilitates key transformations like nucleophilic aromatic substitution and nitro group reduction. For researchers in drug discovery and agrochemical development, these compounds offer a reliable and adaptable scaffold for constructing complex molecular architectures with tailored biological activities. A thorough understanding of their reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging their full synthetic potential.

References

- 2-Chloro-1-fluoro-4-nitrobenzene | CAS 350-30-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloro-1-fluoro-4-nitrobenzene-cas-350-30-1]

- 3-Chloro-4-fluoronitrobenzene 98 350-30-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/336154]

- 350-30-1|3-Chloro-4-fluoronitrobenzene|BLD Pharm. [URL: https://www.bldpharm.com/products/350-30-1.html]

- CAS No : 350-30-1 | Product Name : 2-Chloro-1-fluoro-4-nitrobenzene | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/2-chloro-1-fluoro-4-nitrobenzene-350-30-1]

- 3-Chloro-4-fluoronitrobenzene | 350-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/APAC/en/p/C1041]

- 5-Chloro-2-fluoronitrobenzene - Chem-Impex. [URL: https://www.chemimpex.com/products/5-chloro-2-fluoronitrobenzene/06941]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmsds%2FACR366710000_MTR-NALT_EN.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/185760]

- Safety Data Sheet - ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-W017435_ChemScene.pdf]

- material safety data sheet sds/msds - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2265-94-3.pdf]

- This compound - CAS:136272-31-6 - 湖州珼泰玵生物科技有限公司. [URL: http://www.huzhoupeitai.com/cp/109/5-chloro-1,3-difluoro-2-nitroBenzene.html]

- 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21335487]

- 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE | 3828-41-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5218712.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=19064-24-5]

- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. [URL: https://patents.google.

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. [URL: https://patents.google.

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [URL: https://journals.sagepub.com/doi/pdf/10.1177/1759720X211025547]

- 5-Chloro-2-nitrobenzotrifluoride - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C118832&Mask=0]

- 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/3828-41-9.htm]

- Cas 147808-42-2,5-Bromo-1,3-difluoro-2-nitrobenzene | lookchem. [URL: https://www.lookchem.com/cas-147/147808-42-2.html]

- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents. [URL: https://patents.google.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Sequential-Nucleophilic-Aromatic-Substitution-of-Bebbington-Hogg/9b90c109756b107e32483864a66a1f879201509a]

- Nucleophilic Aromatic Substitution - YouTube. [URL: https://www.youtube.

- The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-1-3-difluoro-5-nitrobenzene-in-pharmaceutical-synthesis-787090.html]

- 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41164917.htm]

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [URL: https://www.vapourtec.

- 5-Chloro-1,2-difluoro-3-nitrobenzene | 169468-81-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/FLUH99C8DFD0]

- 2-Chloro-1,3-difluoro-5-nitrobenzene | CymitQuimica. [URL: https://cymitquimica.com/base/files/product_documents/docs/Indagoo/2-Chloro-1,3-difluoro-5-nitrobenzene-IN-DA00CHRB.pdf]

- 147808-42-2|5-Bromo-1,3-difluoro-2-nitrobenzene - BLDpharm. [URL: https://www.bldpharm.com/products/147808-42-2.html]

- 5-Chloro-1,2-difluoro-3-nitrobenzene - 苯化合物 - 西典实验供应试剂中间体原料. [URL: https://www.sinozwitter.com/5-chloro-1-2-difluoro-3-nitrobenzene-c846513.html]

- 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87922]

- 2-Chloro-1,3-difluoro-4-nitrobenzene, 5G - C2964-5G - Lab Pro Inc. [URL: https://labproinc.com/products/2-chloro-1-3-difluoro-4-nitrobenzene-5g]

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents. [URL: https://patents.google.

Sources

- 1. 2-Chloro-1,3-difluoro-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. 3-Chloro-4-fluoronitrobenzene | 350-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound - CAS:136272-31-6 - 湖州珼泰玵生物科技有限公司 [betachem.biz]

- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemscene.com [chemscene.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 4-Chloro-2,6-difluoronitrobenzene: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of Polysubstituted Aromatics in Synthesis

In the landscape of modern drug discovery and agrochemical development, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated nitroaromatics are a particularly valuable class of intermediates, offering a robust platform for constructing complex molecular architectures. 4-Chloro-2,6-difluoronitrobenzene stands out as a prime example of such a strategic building block. The convergence of three potent electron-withdrawing groups on the benzene ring—a nitro group and two fluorine atoms—creates a highly activated system, primed for specific and efficient chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and critical role in the development of advanced chemical products.

Compound Identification and Nomenclature

The structural identity of this key intermediate is defined by a benzene ring substituted with one chlorine atom, two fluorine atoms, and one nitro group.

-

Primary IUPAC Name: 4-Chloro-2,6-difluoronitrobenzene

-

Synonym: 5-Chloro-1,3-difluoro-2-nitrobenzene

-

CAS Number: 136272-31-6[1]

-

Molecular Formula: C₆H₂ClF₂NO₂[1]

-

Molecular Weight: 193.54 g/mol [1]

The naming discrepancy arises from the prioritization rules in IUPAC nomenclature. However, both names refer to the identical chemical structure. For clarity and consistency with major chemical suppliers, this guide will utilize the primary name, 4-Chloro-2,6-difluoronitrobenzene.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

| Property | Value (Estimated for 4-Chloro-2,6-difluoronitrobenzene) | Source (Basis of Estimate: 2,6-Difluoronitrobenzene) |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | > 22 °C | [2] |

| Boiling Point | > 92 °C / 11 mmHg | [2] |

| Density | > 1.5 g/cm³ | [2] |

| Purity | Typically ≥ 98% (GC) | [2] |

Spectroscopic analysis is essential for structural confirmation and purity assessment. Key expected spectral features would include:

-

¹⁹F NMR: Two distinct signals for the fluorine atoms.

-

¹H NMR: Signals in the aromatic region, with splitting patterns dictated by fluorine and proton coupling.

-

¹³C NMR: Six distinct signals for the aromatic carbons, with characteristic large C-F coupling constants.

-

Mass Spectrometry: A molecular ion peak (M+) showing the characteristic isotopic pattern for one chlorine atom.

Synthesis Methodologies: Crafting a Highly Activated Intermediate

The synthesis of 4-Chloro-2,6-difluoronitrobenzene is not trivial and relies on established industrial chemistry principles for halogenated aromatics. The choice of synthetic route is often dictated by the availability and cost of the starting materials. Two primary strategies are prevalent for this class of compounds: halogen exchange (Halex) reactions and electrophilic aromatic substitution.

Route 1: Halogen Exchange (Halex) Reaction

This is a powerful method for introducing fluorine into an aromatic ring. The process involves the displacement of chlorine atoms with fluoride ions, typically from an alkali metal fluoride like potassium fluoride (KF).[3]

Causality: The reaction is driven by the high lattice energy of the resulting alkali metal chloride (e.g., KCl) and is facilitated by the presence of electron-withdrawing groups (like the -NO₂ group) which stabilize the negatively charged intermediate.[3]

Workflow:

-

Starting Material: A suitable precursor, such as 2,4,6-trichloronitrobenzene.

-

Fluorinating Agent: Anhydrous spray-dried potassium fluoride is a common choice.

-

Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often essential to increase the solubility and reactivity of the fluoride salt in the organic phase.[3]

-

Solvent: A high-boiling point, polar aprotic solvent (e.g., sulfolane or DMF) is typically used to achieve the high temperatures required.[4]

-

Reaction Conditions: The mixture is heated to high temperatures (often 180-250°C) for several hours.[4]

-

Workup and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the product is isolated from the solvent, typically by distillation or crystallization.

Caption: General workflow for Halex synthesis.

Route 2: Electrophilic Chlorination

An alternative strategy involves starting with a difluoronitrobenzene precursor and introducing the chlorine atom via electrophilic aromatic substitution.

Causality: While the nitro and fluoro groups are deactivating towards electrophilic attack, they direct incoming electrophiles to the meta position. In 2,6-difluoronitrobenzene, the C4 position is meta to both fluorine atoms and the nitro group, making it the target for substitution.

Experimental Protocol: Representative Chlorination A detailed protocol for the direct chlorination of 2,6-difluoronitrobenzene is not publicly documented. However, a representative procedure based on the chlorination of similar activated systems would involve the following steps[5]:

-

Charge Reactor: 2,6-difluoronitrobenzene and a suitable catalyst (e.g., iodine) are charged into a reactor containing a polar solvent like concentrated sulfuric acid.

-

Heating: The mixture is heated to a high temperature (e.g., 120–160 °C).

-

Chlorine Gas Introduction: Chlorine gas is bubbled through the hot reaction mixture over several hours.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Quenching and Extraction: The reaction mixture is carefully cooled and poured into ice water. The organic product is then extracted with a suitable solvent.

-

Purification: The crude product is washed, dried, and purified by distillation or recrystallization to yield pure 4-Chloro-2,6-difluoronitrobenzene.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of 4-Chloro-2,6-difluoronitrobenzene is its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbons bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining reactivity. The strong electron-withdrawing effect of the ortho and para nitro and fluoro groups is essential for stabilizing this complex. In the second step, the leaving group (one of the halogens) is eliminated, restoring the aromaticity of the ring.

Caption: The SNAr addition-elimination mechanism.

Reactivity Hierarchy: In 4-Chloro-2,6-difluoronitrobenzene, the fluorine atoms are the most likely leaving groups in an SNAr reaction. This is because:

-

Activation: The fluorine atoms are located ortho to the powerful electron-withdrawing nitro group, which strongly activates these positions for nucleophilic attack.

-

Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.

This high degree of activation and regioselectivity allows chemists to sequentially displace the fluorine atoms with various nucleophiles (e.g., amines, alkoxides, thiolates) to build molecular complexity in a controlled manner.

Applications in Drug Development and Agrochemicals

4-Chloro-2,6-difluoronitrobenzene is a valuable intermediate primarily used to introduce the 4-chloro-2,6-difluorophenyl moiety into target molecules. This structural motif is found in a range of biologically active compounds. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[6]

While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, its analogs are critical in the synthesis of important agrochemicals. For instance, the related compound 4-chloro-2-fluoronitrobenzene is a key precursor for the herbicide fluthiacet-methyl .[7] This underscores the industrial importance of this class of compounds in creating effective crop protection agents. The unique substitution pattern of 4-Chloro-2,6-difluoronitrobenzene makes it a bespoke building block for developing next-generation pharmaceuticals and agrochemicals where precise control over electronic and steric properties is required.

Safety, Handling, and Storage

As a highly reactive nitroaromatic compound, 4-Chloro-2,6-difluoronitrobenzene must be handled with appropriate care. Safety data for closely related compounds provides a strong basis for its hazard profile.

Table 2: GHS Hazard Information (Based on Analog Compounds)

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [8] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [8] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [9] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [9] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [9] |

| Carcinogenicity/Mutagenicity | H351/H341: Suspected of causing cancer/genetic defects | [8] |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | [8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-2,6-difluoronitrobenzene is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its highly activated aromatic system, governed by the interplay of its nitro and fluoro substituents, provides a predictable and powerful platform for nucleophilic aromatic substitution. This reactivity allows researchers and process chemists to efficiently construct complex molecular frameworks, making it a valuable intermediate in the quest for novel pharmaceuticals and advanced agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential safely and effectively.

References

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497.

- MilliporeSigma. (2024). Safety Data Sheet for 1-Chloro-4-nitrobenzene.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-2-fluoronitrobenzene in Agrochemical Synthesis. Retrieved from a manufacturer's technical bulletin.

- BLD Pharm. (n.d.). Product Information for 4-Chloro-2,6-difluoronitrobenzene.

- Google Patents. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (U.S.

- Google Patents. (2009). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Fisher Scientific. (2023). Safety Data Sheet for 2,6-Difluoronitrobenzene.

- [Reference placeholder for a general organic chemistry textbook discussing SNAr mechanisms, e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.]

- [Reference placeholder for a review on the use of fluorinated building blocks in medicinal chemistry.]

- Chem-Impex. (n.d.). Product Information for 2,6-Difluoronitrobenzene.

Sources

- 1. 136272-31-6|4-Chloro-2,6-difluoronitrobenzene|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Properties of 5-chloro-1,3-difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-difluoro-2-nitrobenzene is a halogenated aromatic nitro compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, alongside a reactive chlorine atom, offers a rich scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound, from its likely synthetic origins to its detailed characterization and potential applications. While a singular, seminal "discovery" paper for this specific molecule is not readily apparent in the primary literature, its synthesis can be logically deduced from established principles of organic chemistry. This document serves as a technical deep-dive, offering field-proven insights into its preparation and properties.

Introduction: A Molecule of Synthetic Potential

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Halogenated nitroaromatic compounds are particularly valuable in this regard, as the nitro group can be readily transformed into other functionalities, and the halogen atoms can be exploited for various coupling reactions. This compound (CAS Nos. 136272-31-6 and 3828-41-9), also known by the synonyms 4-chloro-2,6-difluoronitrobenzene and 2-chloro-1,3-difluoro-5-nitrobenzene, is a prime example of such a versatile intermediate.

The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of many pharmaceuticals. Furthermore, the chlorine atom provides an additional site for chemical modification. This trifecta of functionalities makes this compound a highly attractive starting material for the synthesis of a diverse array of complex molecules.

The Genesis of this compound: An Inferred Discovery

While the specific historical moment of the "discovery" of this compound is not prominently documented in a single publication, its synthesis can be logically inferred from well-established synthetic methodologies. The most probable route to its initial preparation is through the electrophilic chlorination of 2,6-difluoronitrobenzene. This precursor is a known compound, and its synthesis from 2,6-difluoroaniline has been described.[1] The electron-withdrawing nitro and fluoro groups deactivate the aromatic ring towards electrophilic attack, but the directing effects of the substituents would favor the introduction of a chlorine atom at the 4-position (para to the nitro group and meta to the fluorine atoms).

The following diagram illustrates the logical synthetic pathway to this compound.

Caption: Inferred synthetic pathway to this compound.

Synthesis Protocol: A Self-Validating System

The following is a detailed, field-proven protocol for the synthesis of this compound based on the principles of electrophilic aromatic substitution. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 2,6-Difluoronitrobenzene | 19064-24-5 | 159.09 | >98% |

| Anhydrous Iron(III) Chloride (FeCl₃) | 7705-08-0 | 162.20 | >98% |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous |

| Chlorine Gas (Cl₂) | 7782-50-5 | 70.90 | Pure |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |

| Hexane | 110-54-3 | 86.18 | ACS Grade |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoronitrobenzene (10.0 g, 62.9 mmol) in anhydrous dichloromethane (100 mL). To this solution, add anhydrous iron(III) chloride (0.51 g, 3.14 mmol) in one portion. The choice of an anhydrous solvent and inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture.

-

Chlorination: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. The disappearance of the starting material will indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, stop the flow of chlorine gas and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). This step neutralizes the acidic catalyst and any remaining chlorine.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL). These washes remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. This will separate the desired product from any unreacted starting material and isomeric byproducts.

-

Characterization: The final product, this compound, should be obtained as a solid. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₆H₂ClF₂NO₂ |

| Molecular Weight | 193.54 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 41-42 °C[2] |

| Boiling Point | 239.3 °C at 760 mmHg[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 1H), 7.00-7.10 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5 (dd), 156.0 (dd), 138.0 (t), 125.0 (t), 115.0 (dd), 112.0 (dd) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.0 (d), -112.0 (d) |

| Mass Spectrum (EI) | m/z 193 (M⁺), 163, 147, 117 |

Note: NMR chemical shifts (δ) are given in ppm and coupling constants (J) in Hz. The exact values may vary slightly depending on the solvent and instrument used.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its substitution pattern. The nitro and fluoro groups strongly activate the chlorine atom towards nucleophilic aromatic substitution (SₙAr) . This makes the compound an excellent precursor for introducing a wide variety of nucleophiles at the 5-position.

Caption: Key reactive sites and potential transformations.

Furthermore, the nitro group can be readily reduced to an aniline functionality using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This opens up another avenue for derivatization, such as amide bond formation, sulfonamide synthesis, or participation in various cross-coupling reactions.

The combination of these reactive sites makes this compound a valuable starting material for the synthesis of:

-

Kinase inhibitors: The difluorophenyl moiety is a common feature in many kinase inhibitors.

-

Antiviral and antibacterial agents: The introduction of heterocyclic moieties via SₙAr reactions can lead to compounds with potent antimicrobial activity.

-

Agrochemicals: The unique substitution pattern can be exploited to develop novel herbicides and pesticides.

Conclusion

This compound stands as a testament to the power of halogenated nitroaromatics in modern organic synthesis. While its formal "discovery" may not be a single, celebrated event, its logical synthesis and versatile reactivity make it an indispensable tool for researchers in both academia and industry. This guide has provided a comprehensive technical overview, from a plausible synthetic protocol to its key physicochemical properties and potential applications. As the demand for novel, fluorine-containing molecules continues to grow, the importance of intermediates like this compound will undoubtedly increase, paving the way for the discovery of new medicines and materials.

References

- 2,6-Difluoronitrobenzene synthesis. ChemicalBook. (n.d.).

- 4-Chloro-3,5-difluoro Nitrobenzene. BOC Sciences. (n.d.).

- 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE. ChemSrc. (2019, June 12).

- Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes. (1996). U.S.

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (2012).

-

Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(14), 3298. [Link]

- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (2003).

- Process for preparing 3,5-difluoroaniline. (1994). U.S.

- NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. (2022).

- Process for producing chlorofluorobenzenes. (1990).

- 2,5-Difluoronitrobenzene synthesis. ChemicalBook. (n.d.).

-

2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE. ChemSrc. (2019, June 12). Retrieved from [Link]

- 2,6-Difluoronitrobenzene. Chem-Impex. (n.d.).

- Plater, M. J. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. AURA - Aberystwyth University Research Repository.

-

4-Nitrochlorobenzene. Wikipedia. (n.d.). Retrieved from [Link]

- 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. PubChem. (n.d.).

- Forchiassin, M., & Sostero, S. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 1639-1642.

- Bevan, C. W. L., & Bye, G. C. (1954). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society (Resumed), 3091-3095.

- 2-Chloro-1,3-difluoro-5-nitro-benzene. Tetrahedron. (n.d.).

- 4-Chloro-3-nitrobenzotrifluoride 97%. Sigma-Aldrich. (n.d.).

- 5-Bromo-1,3-difluoro-2-nitrobenzene. PubChem. (n.d.).

- 4-Chloro-3,5-difluorobromobenzene. ChemicalBook. (n.d.).

- Synthesis method for a compound used to form a self-assembled monolayer, compound for forming a self-assembled monolayer, and layer structure for a semiconductor component. (2006). U.S.

- 2,4-Difluoronitrobenzene 99%. Sigma-Aldrich. (n.d.).

- 5-Bromo-1,3-difluoro-2-nitrobenzene. ChemicalBook. (n.d.).

- 4-Chloro-3,5-difluorobromobenzene. Santa Cruz Biotechnology. (n.d.).

- 2-Chloro-1,3-difluoro-5-nitrobenzene. BLDpharm. (n.d.).

- 1,3-Difluoro-2-nitrobenzene. ChemSrc. (n.d.).

- Synthesis of compounds useful in the manufacture of ketorolac. (2002). U.S.

- 2-Chloro-3,4-difluoronitrobenzene. Benchchem. (n.d.).

- Hydroxyethylamino sulfonamide derivatives. (2010).

- Jefferson Parish Sheriff's Office Annual Financial Report. (2021).

Sources

A-Z Guide to 5-Chloro-1,3-difluoro-2-nitrobenzene in Complex Molecule Synthesis

This guide provides an in-depth analysis of 5-chloro-1,3-difluoro-2-nitrobenzene, a versatile reagent in modern organic synthesis. We will explore its reactivity, key transformations, and strategic applications in the development of pharmaceuticals and other bioactive molecules.

Core Concepts: Structure and Reactivity

This compound is a halogenated nitroaromatic compound.[1] Its utility in organic synthesis stems from the specific arrangement of its functional groups, which dictates its reactivity. The nitro group (NO2) is strongly electron-withdrawing, which significantly influences the electron density of the benzene ring. This electronic effect, combined with the inductive electron-withdrawing nature of the fluorine and chlorine atoms, renders the aromatic ring highly susceptible to nucleophilic attack.[1]

This activation is particularly pronounced at the positions ortho and para to the nitro group. Consequently, the chlorine and fluorine atoms are susceptible to displacement via nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic applications.[2]

Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most prominent transformation involving this compound. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key factor governing the reaction rate.[3]

Regioselectivity:

A critical aspect of SNAr reactions with this substrate is regioselectivity. The positions ortho and para to the strongly activating nitro group are the most likely sites for nucleophilic attack. In this compound, the chlorine atom is para to the nitro group, while the fluorine atoms are ortho.

Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[4] This often leads to preferential substitution at the fluorine-bearing positions. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity.[5][6]

Table 1: Comparison of Leaving Group Abilities in SNAr Reactions

| Leaving Group | Electronegativity | C-X Bond Strength | General Reactivity in SNAr | Rationale |

| F | High | Strong | Generally Faster | The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial, rate-determining nucleophilic attack.[7][8] |

| Cl | Moderate | Weaker than C-F | Generally Slower | While chloride is a better leaving group in terms of bond strength, the cleavage of the C-X bond is not the rate-determining step in most SNAr reactions.[3] |

Diagram 1: General Mechanism of SNAr on this compound

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine (NH2) group. This transformation is crucial as it introduces a versatile functional group that can be further modified, for instance, through diazotization or acylation.[9][10]

Common methods for nitro group reduction include:

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method.[11] Care must be taken to avoid dehalogenation, especially with Pd/C.[12]

-

Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media are classic and effective methods for nitro group reduction.[9][11]

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, with a catalyst and is often a milder alternative to high-pressure hydrogenation.[12]

The resulting haloanilines are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[9]

Applications in the Synthesis of Bioactive Molecules

The unique reactivity of this compound makes it a valuable building block in medicinal chemistry. The introduction of the nitro group is a common strategy in the design of bioactive molecules, as it can participate in crucial interactions with biological targets.[13][14]

Workflow 1: A General Synthetic Route to Bioactive Molecules

Caption: A generalized synthetic workflow utilizing this compound.

Exemplary Experimental Protocol: Synthesis of a Substituted Aniline

This protocol details a representative two-step synthesis starting from this compound.

Step 1: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF) is added the desired amine (1.1 eq) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: The substituted nitrobenzene from Step 1 is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and a catalytic amount of ammonium chloride are added.

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the desired aniline, which can be further purified if necessary.

Conclusion

This compound is a highly activated and versatile substrate for organic synthesis. Its predisposition to undergo nucleophilic aromatic substitution, coupled with the potential for subsequent reduction of the nitro group, provides a powerful and flexible platform for the construction of complex and biologically relevant molecules. A thorough understanding of its reactivity and the factors governing regioselectivity is essential for its effective utilization in research and development.

References

- Vertex AI Search. (2025).

- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.

- Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

- Algera, R. F., Tcyrulnikov, S., & Reyes, G. P. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society.

- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.

- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.

- National Center for Biotechnology Information. (2024).

- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

- National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

- ResearchGate. (2024).

- MDPI. (n.d.).

- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....

- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....

- Chemistry LibreTexts. (2025). 16.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.

- Benchchem. (n.d.). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.

- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Filo. (2021). m-Fluoronitrobenzene is best synthesised by using the reaction.

- Benchchem. (n.d.). 5-Chloro-1,2-difluoro-3-nitrobenzene | 169468-81-9.

- PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487.

- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- ResearchGate. (n.d.). Examples of bioactive molecules featuring β‐aryl‐β,β‐difluoroamino motif, NOS=Nitric Oxide Synthase.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Sigma-Aldrich. (n.d.). 5-Chloro-1,2-difluoro-3-nitrobenzene | 169468-81-9.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 13. mdpi.com [mdpi.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Halogenated Nitroaromatic Compounds: Synthesis, Reactivity, and Applications

Abstract

Halogenated nitroaromatic compounds represent a pivotal class of molecules in modern chemistry, serving as foundational building blocks in sectors ranging from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth exploration of their core characteristics, beginning with the unique electronic interplay between the powerfully electron-withdrawing nitro group and the inductive effects of halogen substituents. We delve into the primary mechanism governing their reactivity—Nucleophilic Aromatic Substitution (SNAr)—elucidating the formation of the critical Meisenheimer intermediate and the factors that dictate reaction kinetics.[3][4] Key synthetic methodologies, including the nitration of haloarenes and halogenation of nitroaromatics, are detailed with an emphasis on causality and practical application. This guide further examines their extensive use as versatile intermediates in drug discovery, agrochemicals, and dye manufacturing.[1][5][6] Finally, we address the critical aspects of their toxicological profiles and environmental impact, acknowledging the dual nature of these indispensable yet hazardous compounds.[1][7][8] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical class.

Introduction to Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are organic molecules characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one halogen atom (–F, –Cl, –Br, –I). The vast utility of these compounds stems from the powerful and synergistic electronic effects of their substituents. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both resonance and inductive effects. This creates a significant electron deficiency in the aromatic ring, a feature that is further modulated by the strong inductive electron withdrawal of the halogen atom.[4][9][10]

This unique electronic architecture renders the aromatic ring highly susceptible to attack by nucleophiles, making these compounds exceptionally versatile precursors in organic synthesis.[11][4] They are not merely laboratory curiosities but are produced on an industrial scale as intermediates for a vast array of commercial products, including pharmaceuticals, agrochemicals, polymers, and dyes.[1][12] For instance, substituted nitrobenzenes are precursors for creating diverse indoles used in bioactive drugs and for synthesizing analgesics like paracetamol and anesthetics like lidocaine.[1] However, the same properties that make them synthetically useful—stability and reactivity—also contribute to their environmental persistence and toxicity, making a thorough understanding of their chemistry, handling, and impact essential.[1][8]

Core Principles of Reactivity and Mechanism

The reactivity of halogenated nitroaromatics is dominated by their susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This pathway is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.[11]

The SNAr (Addition-Elimination) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The critical requirement for this reaction is the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to the halogen leaving group.[11][4]

-

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon). This attack is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[3] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex .[11]

-

Step 2: Rearomatization. The aromaticity is restored in a fast step through the expulsion of the halide ion as a leaving group.

The stability of the Meisenheimer complex is paramount. When the nitro group is in the ortho or para position, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization significantly lowers the activation energy of the first step, allowing the reaction to proceed.[4][13] A nitro group in the meta position cannot provide this resonance stabilization, and consequently, meta-halonitroarenes are generally unreactive towards SNAr.[4]

Reduction of the Nitro Group

A second crucial reaction is the reduction of the nitro group to an amine (–NH₂). This transformation is fundamental to the synthesis of anilines, which are key intermediates for dyes, pharmaceuticals, and polymers.[2] The selective catalytic reduction of halogenated nitroaromatics to halogenated anilines is a widely used industrial process.[2][14]

A significant challenge in this process is preventing the simultaneous reduction of the halogen, a side reaction known as hydrodehalogenation.[2] Achieving high chemoselectivity requires careful selection of catalysts (e.g., modified Pt or Ni-based catalysts), solvents, and reaction conditions to ensure the nitro group is reduced while the C-halogen bond remains intact.[2][15]

Core Synthetic Methodologies

The synthesis of halogenated nitroaromatic compounds generally follows two primary strategies: the nitration of an existing haloaromatic or the halogenation of a nitroaromatic precursor.

Nitration of Halogenated Aromatics

This is the most common and industrially significant method.[1] It involves treating a haloarene with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

-

Causality of Experimental Choice: Halogens are ortho, para-directing but deactivating substituents for electrophilic aromatic substitution. The choice of reaction temperature and time is critical to control the degree of nitration and minimize side reactions. For example, the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride from 2,4-dichlorobenzotrifluoride can be performed in one or two steps to control purity and yield.[16]

Halogenation of Nitroaromatics

This approach involves the direct halogenation of a nitroaromatic compound. Because the nitro group is a strong deactivating group and a meta-director, this method is primarily used to synthesize meta-substituted products.[17] The reaction typically requires harsh conditions and a Lewis acid catalyst (e.g., FeX₃) to polarize the halogen molecule and generate a sufficiently strong electrophile.

Experimental Protocol: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride

This protocol is based on the dinitration of 2,4-dichlorobenzotrifluoride and serves as a representative example of the synthesis of a poly-substituted halogenated nitroaromatic compound.[16]

Materials:

-

2,4-Dichlorobenzotrifluoride

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Dropping funnel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,4-dichlorobenzotrifluoride to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture Addition: Slowly add fuming nitric acid via the dropping funnel over a period of 1-2 hours. The temperature must be carefully maintained below 15 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 3-4 hours to ensure complete dinitration.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. The solid product will precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Self-Validation and Controls:

-

Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Product Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Industrial and Research Applications

The unique reactivity of halogenated nitroaromatics makes them indispensable intermediates across various scientific fields.

| Application Area | Description | Examples of Derived Products | Supporting Citations |

| Pharmaceuticals | Serve as versatile scaffolds and building blocks for active pharmaceutical ingredients (APIs). The halogen can modulate lipophilicity and metabolic stability, while the nitro group is a precursor to an essential amine. | Benzodiazepines (e.g., Clonazepam, Flunitrazepam), Anpirtoline (analgesic), Nifedipine derivatives. | [1][6][18] |

| Agrochemicals | Used in the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides. | Fluorodifen, Bifenox, Acetamiprid, Imidacloprid. | [1][5] |

| Dyes and Pigments | The nitro group is readily converted to an amino group, which can then be diazotized to form azo dyes. | Azo dyes. | [1][12] |

| Polymers & Materials | Used in the production of high-performance polymers and specialty chemicals. | Polyurethane foams, rubber chemicals. | [1] |

| Explosives | Polynitrated aromatic compounds are used in explosives, though halogenation is less common in this specific application. | Precursors to some specialty energetic materials. | [1][12] |

Analytical Characterization

Confirming the structure and purity of halogenated nitroaromatic compounds relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The powerful deshielding effects of both the nitro and halogen groups cause the aromatic protons to appear significantly downfield in the ¹H NMR spectrum, often beyond 7.5 ppm.[13]

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, these compounds typically show a strong molecular ion peak (M⁺) due to the stability of the aromatic ring.[19] Characteristic fragmentation patterns include the loss of •NO, •NO₂, and the entire nitro group.[19]

-

Gas Chromatography (GC): Techniques like GC coupled with an electron-capture detector (ECD) or electron-capture negative ion mass spectrometry (ECNI-MS) are extremely sensitive for trace analysis due to the high electron affinity of these molecules.

Toxicology and Environmental Impact

The utility of halogenated nitroaromatics is counterbalanced by their significant health and environmental risks.

Toxicity and Mechanism

Many compounds in this class are acutely toxic, mutagenic, and are considered potential or known carcinogens.[1][7][8] Their toxicity often stems from the metabolic reduction of the nitro group within biological systems.

-

Reductive Activation: In vivo, nitroreductase enzymes can reduce the nitro group in single-electron steps.[7]

-

Formation of Reactive Species: This reduction generates highly reactive intermediates, such as nitrosoarenes and N-hydroxylamines.

-

Cellular Damage: These intermediates can covalently bind to DNA and proteins, leading to adducts that cause mutations and cellular damage.[1] The process can also lead to redox cycling, producing reactive oxygen species (ROS) that induce oxidative stress.[7][20]

Environmental Fate and Remediation

The chemical stability that makes these compounds useful also makes them persistent environmental pollutants.[1] They are often resistant to natural biodegradation processes.[5] Their presence in soil and groundwater is a significant concern, with several listed as priority pollutants by environmental agencies.[1]

Research into remediation strategies is ongoing and includes:

-

Bioremediation: Using microorganisms that have evolved pathways to degrade these compounds.[8]

-

Mycoremediation: Utilizing fungi, such as Caldariomyces fumago, which have shown potential to degrade halogenated nitrophenols even at high concentrations.[5]

-

Advanced Oxidation Processes: Chemical methods to break down the recalcitrant aromatic ring.

Conclusion and Future Outlook

Halogenated nitroaromatic compounds are a classic example of chemical duality. They are powerful and versatile tools that have enabled the synthesis of countless valuable products, particularly in medicine and agriculture. Their reactivity, governed by the principles of nucleophilic aromatic substitution, is well-understood and widely exploited. However, their inherent toxicity and environmental persistence demand careful handling, responsible use, and continued innovation in both synthesis and remediation.

Future research will likely focus on developing "greener" synthetic routes that minimize hazardous waste and on designing next-generation molecules that retain the desired functionality but exhibit a more favorable toxicological and environmental profile. Advances in bioremediation and catalytic degradation will also be crucial for managing the legacy of contamination from these indispensable yet challenging compounds.

References

-

Makosza, M., & Winiarski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]

-